molecular formula C16H21N3O4S B7056445 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol

3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol

Cat. No.: B7056445
M. Wt: 351.4 g/mol
InChI Key: DCKFJOGGMYDZPB-UHFFFAOYSA-N
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Description

3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol is a complex organic compound featuring a phenol group, a morpholine ring, and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using robust catalysts and solvents that are easily recoverable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The imidazole and phenol groups can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or alkylated phenol and imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups that can mimic natural substrates or inhibitors.

Medicine

Medically, this compound has potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory or anticancer agents due to its ability to interact with various biological targets.

Industry

Industrially, it can be used in the development of advanced materials, such as polymers with specific thermal or mechanical properties, due to the stability imparted by the sulfonyl and morpholine groups.

Mechanism of Action

The mechanism by which 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the phenol group can form hydrogen bonds, influencing the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Ethyl-2-methylimidazol-4-yl)phenol: Lacks the sulfonyl and morpholine groups, making it less versatile in terms of chemical reactivity and biological activity.

    3-(4-Morpholin-2-yl)phenol: Lacks the imidazole ring, reducing its potential for metal coordination and enzyme interaction.

    4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylphenol: Lacks the morpholine ring, which may affect its solubility and stability.

Uniqueness

The presence of all three functional groups (phenol, morpholine, and imidazole) in 3-[4-(1-Ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol makes it unique, providing a versatile platform for various chemical reactions and biological interactions.

Properties

IUPAC Name

3-[4-(1-ethyl-2-methylimidazol-4-yl)sulfonylmorpholin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-3-18-11-16(17-12(18)2)24(21,22)19-7-8-23-15(10-19)13-5-4-6-14(20)9-13/h4-6,9,11,15,20H,3,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCKFJOGGMYDZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N2CCOC(C2)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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